![molecular formula C15H16ClNOS B6141955 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide CAS No. 1306606-26-7](/img/structure/B6141955.png)
2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide is a chemical compound with the CAS Number: 1306606-26-7 . It has a molecular weight of 293.82 . The IUPAC name for this compound is 2-chloro-N-[(4-ethylphenyl)(2-thienyl)methyl]acetamide .
Molecular Structure Analysis
The InChI code for 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide is 1S/C15H16ClNOS/c1-2-11-5-7-12(8-6-11)15(17-14(18)10-16)13-4-3-9-19-13/h3-9,15H,2,10H2,1H3,(H,17,18) . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical form of 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide is a powder . . The compound is stored at room temperature .Applications De Recherche Scientifique
Pharmaceutical Development
2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide has shown potential in the development of new pharmaceutical compounds. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its efficacy in treating different diseases by modifying its structure to enhance its therapeutic properties .
Antimicrobial Agents
This compound is being investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. This is particularly important in the fight against antibiotic-resistant strains of bacteria .
Cancer Research
In cancer research, 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide is being studied for its potential anti-cancer properties. Researchers are examining its ability to induce apoptosis (programmed cell death) in cancer cells, which could lead to the development of new cancer therapies. Its effectiveness against various cancer cell lines is a key area of focus .
Neuroprotective Agents
The compound is also being explored for its neuroprotective effects. It has shown promise in protecting nerve cells from damage, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Researchers are investigating its mechanisms of action and potential therapeutic applications in neurology .
Agricultural Chemicals
In the field of agriculture, 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide is being studied for its potential use as a pesticide or herbicide. Its ability to target specific pests or weeds without harming crops makes it a valuable candidate for sustainable agricultural practices.
Environmental Science
Finally, the compound is being studied for its potential applications in environmental science. Researchers are exploring its use in detecting and removing pollutants from the environment. Its ability to interact with specific contaminants makes it a promising tool for environmental monitoring and remediation.
BLDpharm Sigma-Aldrich NIST Chemistry WebBook MilliporeSigma EvitaChem
Safety and Hazards
The safety information for 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide indicates that it has several hazard statements including H302, H315, H318, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
The primary targets of 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been reported to possess a wide range of therapeutic properties . .
Mode of Action
As a derivative of thiophene, it may share some of the biological and physiological functions of other thiophene compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . .
Result of Action
Given its potential therapeutic properties, it may have a variety of effects at the molecular and cellular level .
Propriétés
IUPAC Name |
2-chloro-N-[(4-ethylphenyl)-thiophen-2-ylmethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS/c1-2-11-5-7-12(8-6-11)15(17-14(18)10-16)13-4-3-9-19-13/h3-9,15H,2,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTPPNHZBWQELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CS2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B6141875.png)

![4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B6141888.png)
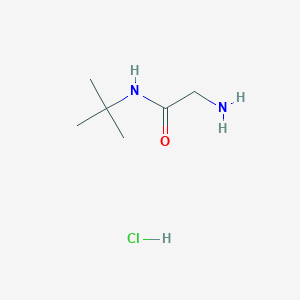
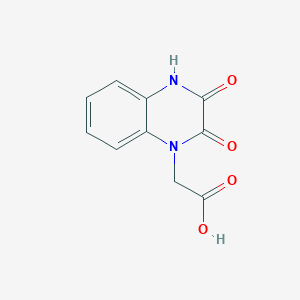


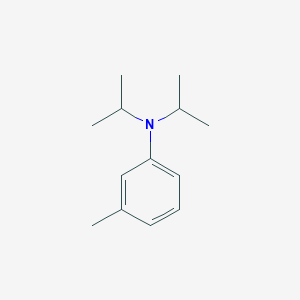

![{[(methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine](/img/structure/B6141947.png)

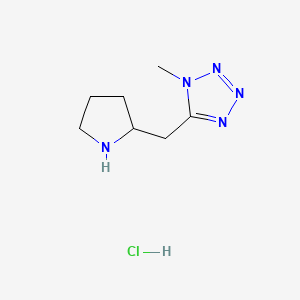
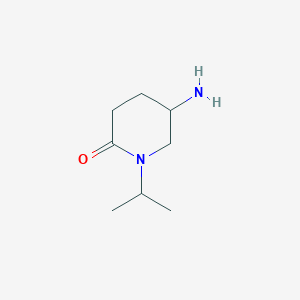
![1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6141967.png)